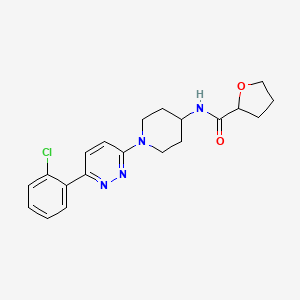![molecular formula C24H25N5O3 B2521330 4-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione CAS No. 2309221-29-0](/img/structure/B2521330.png)
4-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione" is a fascinating molecule with intricate structural components and potential applications in various fields. This compound incorporates a 1,2,3-triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable building block in organic synthesis and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves the formation of a triazole ring through azide-alkyne cycloaddition, commonly known as the Huisgen cycloaddition or "click" chemistry This reaction is typically performed under copper-catalyzed conditions, which provide high yields and regioselectivity The synthesis starts with the preparation of the azide and alkyne precursors, followed by their cycloaddition to form the triazole ring
Industrial Production Methods: : Industrially, this compound can be produced using scalable continuous flow chemistry techniques. These methods ensure efficient heat and mass transfer, precise control over reaction parameters, and improved safety profiles. The use of automated systems also allows for high-throughput production while minimizing the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups within the molecule.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups to simpler forms.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the triazole or piperazine rings.
Major Products Formed: : Depending on the reaction conditions and reagents used, various derivatives can be synthesized, potentially enhancing the compound's biological activity or solubility.
Applications De Recherche Scientifique
This compound finds applications in diverse scientific fields:
Chemistry: : It serves as a key intermediate in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical activity.
Biology: : The triazole ring is known for its bioactive properties, making this compound a promising candidate for studying enzyme inhibition and receptor binding.
Industry: : It can be used in materials science for the development of polymers and coatings with enhanced properties.
Mécanisme D'action
Molecular Targets and Pathways Involved: : The compound's triazole ring can interact with various biological targets, including enzymes and receptors. Its mechanism of action involves binding to the active sites of these proteins, potentially inhibiting their activity. This interaction can disrupt critical biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: : The unique structural features of this compound, particularly the combination of the triazole ring with piperazine and dione functionalities, set it apart from similar molecules.
List of Similar Compounds: : Other compounds in the same family may include those with different substituents on the triazole ring or varying the piperazine and dione components. For instance, 1-(4-phenylethyl)-1H-1,2,3-triazole and 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-2,6-dione may exhibit related but distinct properties.
There you have it—a deep dive into the world of this compound. Pretty intriguing, huh?
Propriétés
IUPAC Name |
4-[1-(4-ethylphenyl)-5-methyltriazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-3-18-9-11-20(12-10-18)29-17(2)23(25-26-29)24(32)27-15-21(30)28(22(31)16-27)14-13-19-7-5-4-6-8-19/h4-12H,3,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFSYUXZKCMDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CC(=O)N(C(=O)C3)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate](/img/structure/B2521251.png)

![3-Oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide](/img/structure/B2521254.png)
![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521260.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide](/img/structure/B2521262.png)
![Methyl 3-[5-({[(cyclohexylamino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2521264.png)

![2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/new.no-structure.jpg)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2521267.png)
![Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate](/img/structure/B2521268.png)

